2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-23-18-7-5-4-6-16(18)14-22-10-8-17(9-11-22)24-19-20-12-15(2)13-21-19/h4-7,12-13,17H,3,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBFCHFPQAAYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)OC3=NC=C(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-ethoxybenzyl chloride with piperidine to form the piperidinyl intermediate. This intermediate is then reacted with 5-methylpyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- The 2-ethoxyphenylmethyl group introduces steric bulk compared to the smaller methyl groups in , which may affect binding pocket interactions.
Physicochemical and Electronic Properties
- Conjugation and Planarity : The pyrimidine ring in the target compound is expected to exhibit partial double-bond character in C–N bonds (1.32–1.41 Å), as seen in , promoting conjugation and rigidity. However, dihedral angles between substituents (e.g., ethoxyphenyl and piperidine) may reduce planarity, impacting π-π stacking interactions .
- Solubility : The ethoxy group enhances lipophilicity compared to the sulfonamide in , which improves water solubility. Piperidine’s basicity (pKa ~11) may aid in salt formation for pharmaceutical formulations .
Biological Activity
2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrimidine ring, and an ethoxyphenyl group, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 325.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to modulate specific signaling pathways that can influence cellular functions such as proliferation, apoptosis, and metabolic processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidiabetic Activity : Studies have shown that derivatives of this compound can enhance insulin secretion from pancreatic beta cells, suggesting potential use in diabetes management .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.
Case Studies and Experimental Results
Several studies have focused on the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | Similar piperidine and pyrimidine structure | Moderate antidiabetic activity; less potent than the target compound. |
| 2-[1-[(2-Propoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine | Similar structure with propoxy group | Exhibits lower neuroprotective effects compared to the target compound. |
Q & A
Q. What are the common synthetic strategies for synthesizing 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine?
Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Functionalization of the piperidine ring : Alkylation at the 1-position using 2-ethoxyphenylmethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Oxy-linkage formation : Nucleophilic substitution between 4-hydroxypiperidine derivatives and 5-methylpyrimidine-2-yl halides, often catalyzed by p-toluenesulfonic acid (p-TsOH) in refluxing toluene .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Q. Reagents and Conditions Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Ethoxyphenylmethyl bromide, K₂CO₃, DMF, 80°C | Piperidine alkylation |
| 2 | 5-Methylpyrimidin-2-yl chloride, p-TsOH, toluene, reflux | Oxy-linkage formation |
| 3 | Ethanol recrystallization | Purification |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), and piperidine/pyrimidine protons .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR Spectroscopy : Identify C-O (1250–1050 cm⁻¹) and C-N (1350–1000 cm⁻¹) stretches .
Q. How is preliminary biological screening conducted for this compound?
Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations 1–100 µM .
- Enzyme inhibition : Screen for kinase or protease inhibition using fluorogenic substrates.
- ADMET profiling : Use computational tools (e.g., SwissADME) to predict solubility, permeability, and CYP450 interactions .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and compare IC₅₀ values .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols across labs.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency against breast cancer vs. lung cancer) .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
Answer:
- Byproduct formation : Competing reactions (e.g., over-alkylation) reduce yields. Mitigate via slow reagent addition and temperature control (0–5°C) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to THF/water biphasic systems for easier isolation .
- Catalyst efficiency : Screen alternatives to p-TsOH (e.g., Amberlyst-15 or zeolites) to enhance oxy-linkage formation .
Q. How can computational modeling guide target identification for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs based on piperidine-pyrimidine pharmacophores .
- MD simulations : Assess stability of ligand-target complexes (100 ns simulations in GROMACS) to prioritize targets .
- Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interactions (e.g., H-bonding with pyrimidine-N) .
Q. How do substituent variations impact physicochemical properties?
Answer:
- LogP : Replacing ethoxy with methoxy decreases logP by ~0.5 units, enhancing solubility .
- pKa : Pyrimidine nitrogen basicity (pKa ~3.5) affects protonation state in physiological pH .
- Bioavailability : Methyl groups at C5 improve metabolic stability (CYP2D6 resistance) vs. halogen substituents .
Q. Substituent Effects Table
| Substituent | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| -OCH₂CH₃ | 2.8 | 0.12 | 4.2 |
| -OCH₃ | 2.3 | 0.35 | 3.8 |
| -Cl | 3.1 | 0.08 | 2.1 |
Methodological Notes
- Data validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) .
- Yield optimization : Use design of experiments (DoE) to model reaction parameters (e.g., temperature, solvent ratio) .
- Biological replicates : Perform triplicate assays with Z’-factor >0.5 to ensure robustness .
For further details, consult peer-reviewed protocols in Oriental Journal of Chemistry and Pharmacopeial Forum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
